molecular formula C25H24N6O2 B2473595 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-phenoxyphenyl)piperidine-3-carboxamide CAS No. 1286705-49-4

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-phenoxyphenyl)piperidine-3-carboxamide

Cat. No. B2473595
CAS RN: 1286705-49-4
M. Wt: 440.507
InChI Key: YFJIQOARSXYHLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-phenoxyphenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C25H24N6O2 and its molecular weight is 440.507. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Research has been conducted on the synthesis of novel β-enaminonitrile derivatives, including 1-(6-phenyl-pyridazin-3-yl)-pyrazole derivatives, as precursors for further chemical modifications into compounds with significant antimicrobial activity. These derivatives have shown promising results in antimicrobial evaluation, suggesting their potential in developing new antimicrobial agents (Shamroukh, Rashad, Ali, & Abdel-Megeid, 2013).

Heterocyclic System Synthesis with Anticipated Biological Activities

Another study focused on the synthesis of heterocyclic systems based on 6-aryl-4-pyrazol-1-yl-pyridazin-3-one derivatives. These efforts aimed to create compounds with anticipated biological activities through various chemical reactions, including reactions with PCl5–POCl3 mixture, ethyl chloroacetate, and hydrazine hydrate. The synthesized compounds were characterized and analyzed for their potential biological activities (Youssef, Marzouk, Madkour, El-Soll, & El-Hashash, 2005).

Glycine Transporter 1 Inhibitor Identification

In the pursuit of central nervous system (CNS) therapeutics, a structurally diverse compound was identified as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. This compound, showcasing different physicochemical properties, exhibited promising GlyT1 inhibitory activity and a favorable pharmacokinetics profile, indicating its potential in treating CNS disorders (Yamamoto et al., 2016).

Molecular Interaction Studies

Research into the molecular interactions of certain antagonists with cannabinoid receptors has been undertaken, offering insights into the steric and electrostatic binding interactions. These studies contribute to understanding the antagonist activity of compounds at the molecular level, particularly in relation to CB1 cannabinoid receptors (Shim et al., 2002).

properties

IUPAC Name

N-(4-phenoxyphenyl)-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O2/c32-25(27-20-9-11-22(12-10-20)33-21-7-2-1-3-8-21)19-6-4-16-30(18-19)23-13-14-24(29-28-23)31-17-5-15-26-31/h1-3,5,7-15,17,19H,4,6,16,18H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJIQOARSXYHLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)N3C=CC=N3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-phenoxyphenyl)piperidine-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.